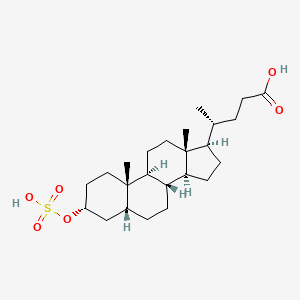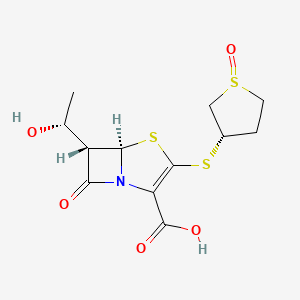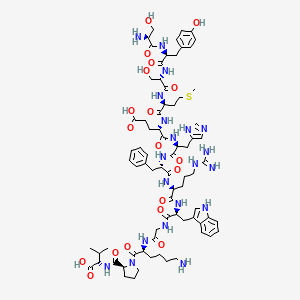
t-Boc-N-amido-PEG2-NHS ester
Vue d'ensemble
Description
t-Boc-N-amido-PEG2-NHS ester is a PEG linker containing NHS ester and Boc-protected amine moieties . The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of this compound involves the use of a Boc-protected amine and an NHS ester . The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can react with primary amine groups to form a stable amide bond .
Molecular Structure Analysis
The molecular formula of this compound is C16H26N2O8 . Its molecular weight is 374.39 g/mol . The InChI code is InChI=1S/C16H26N2O8/c1-16(2,3)25-15(22)17-7-9-24-11-10-23-8-6-14(21)26-18-12(19)4-5-13(18)20/h4-11H2,1-3H3,(H,17,22) .
Chemical Reactions Analysis
The this compound is a PEG linker containing a terminal carboxylic acid and Boc-protected amino group . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, HATU) to form a stable amide bond .
Physical And Chemical Properties Analysis
The this compound is a white solid . It is soluble in DCM and DMSO . The compound should be stored at 2-8°C .
Applications De Recherche Scientifique
Agent de PEGylation
t-Boc-N-amido-PEG2-NHS ester est un lieur PEG contenant un groupe amino et un groupe amino protégé par Boc . L'espaceur PEG hydrophile augmente la solubilité dans les milieux aqueux . Cela en fait un agent de PEGylation approprié, qui est un processus qui attache le polyéthylène glycol (PEG) aux molécules et aux macrostructures, comme un médicament ou une protéine thérapeutique, ce qui peut améliorer la sécurité et l'efficacité de nombreux traitements thérapeutiques.
Bioconjugaison
Le groupe amino de this compound est réactif avec les acides carboxyliques, les esters NHS activés, les carbonyles (cétone, aldéhyde) etc . Cela le rend utile dans la bioconjugaison, une stratégie chimique pour former une liaison covalente stable entre deux molécules, dont au moins l'une est une biomolécule.
Systèmes de délivrance de médicaments
Le groupe Boc de this compound peut être déprotégé dans des conditions acides douces pour former l'amine libre . Cette propriété peut être exploitée dans les systèmes de délivrance de médicaments où le médicament doit être protégé jusqu'à ce qu'il atteigne sa cible.
Synthèse de petites molécules
This compound peut être utilisé comme un bloc de construction pour la synthèse de petites molécules . Il peut être incorporé dans une variété de structures chimiques, ce qui en fait un outil polyvalent dans la synthèse de molécules organiques complexes.
Conjugués anticorps-médicaments
This compound peut être incorporé de manière synthétique dans des conjugués anticorps-médicaments . Ce sont des types de médicaments conçus pour délivrer des agents cytotoxiques directement aux cellules cancéreuses. Ils sont construits en attachant un médicament à un anticorps qui cible spécifiquement une protéine exprimée sur les cellules cancéreuses.
Chimères de ciblage de la protéolyse (PROTAC)
This compound peut également être utilisé dans la synthèse de chimères de ciblage de la protéolyse (PROTAC) . Les PROTAC sont une classe de médicaments qui agissent en recrutant une ligase E3 ubiquitine pour marquer une protéine spécifique afin de la dégrader.
Mécanisme D'action
Target of Action
The primary target of t-Boc-N-amido-PEG2-NHS ester is the primary amine groups (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
This compound contains an NHS ester and a t-Boc protected amine group . The NHS ester can react with primary amine groups in the presence of activators (e.g., EDC, HATU) to form a stable amide bond . The t-Boc group can be deprotected under mild acidic conditions to form a free amine .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable amide bond with primary amine groups. This can lead to the modification of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Action Environment
The deprotection of the t-boc group to form a free amine occurs under mild acidic conditions , suggesting that pH could be a significant environmental factor influencing its action.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
t-Boc-N-amido-PEG2-NHS ester plays a significant role in biochemical reactions. The t-Boc group can be deprotected under mild acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions is covalent bonding, which results in stable and irreversible conjugates.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its ability to label proteins and other amine-containing molecules . By labeling these molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific cellular effects may vary depending on the particular proteins or molecules that are labeled.
Molecular Mechanism
This compound exerts its effects at the molecular level through its NHS ester group, which can react with primary amines (-NH2) to form stable amide bonds . This allows it to label proteins, amine-modified oligonucleotides, and other amine-containing molecules. The t-Boc group can be deprotected under mild acidic conditions to form a free amine .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The t-Boc group can be deprotected under mild acidic conditions to form a free amine This suggests that the compound may have different effects at different time points depending on the pH of the environment
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O8/c1-16(2,3)25-15(22)17-7-9-24-11-10-23-8-6-14(21)26-18-12(19)4-5-13(18)20/h4-11H2,1-3H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZXIPYAXFROBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
778648-12-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778648-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101103446 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
778648-12-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)


![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1682516.png)





![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)



